Topotecan has been studied extensively as a treatment for ovarian cancer. In a phase II study, topotecan showed modest activity in patients with advanced epithelial ovarian carcinoma who had progressed after regimens containing platinum and paclitaxel. The overall response rate was 13.7%, with a median survival of 47.0 weeks. However, the drug was associated with significant hematologic toxicity, including grade 4 neutropenia and thrombocytopenia1. Another study confirmed topotecan's effectiveness as a second-line treatment, with an overall response rate of 16.3% in patients who had failed to respond to prior cisplatin-based chemotherapy4. The combination of topotecan with cisplatin also demonstrated synergistic effects in vitro and in vivo, suggesting potential benefits of combination regimens2.
Topotecan has been investigated for its potential use in breast cancer treatment. A study found that ascorbic acid could significantly enhance the cytotoxicity of topotecan in breast cancer cells by increasing DNA damage. This suggests that combining topotecan with agents that induce oxidative stress may improve its therapeutic efficacy5.
Topotecan is approved for the treatment of relapsed small cell lung cancer (SCLC). The combination of topotecan with the histone deacetylase inhibitor vorinostat showed a synergistic antitumor effect in SCLC cells, mediated by the generation of reactive oxygen species and DNA damage-induced apoptosis8. This indicates that topotecan could be effectively combined with other drugs to enhance its antitumor activity in SCLC.
The activity of topotecan has been observed in various solid tumors, including non-small-cell lung cancer (NSCLC), colon, and prostate cancers. An ex vivo analysis suggested that topotecan alone and in combination with other cytotoxic agents could be effective in these tumor types, with NSCLC showing the highest activity9. Additionally, a nanoliposomal formulation of topotecan has been developed to improve its stability and targetability, showing improved antitumor activity against breast cancer xenografts10.
Topotecan has shown substantial activity in hematological malignancies and childhood solid tumors. Its cytotoxic activity was more pronounced in leukemia, lymphoma, sarcoma, and childhood tumors compared to solid tumors from adults. The drug also demonstrated a low cross-resistance to standard drugs, indicating its potential as a treatment option for various resistant tumor types6.
Topotecan belongs to the class of compounds known as topoisomerase inhibitors. It specifically targets topoisomerase I, which plays a vital role in managing DNA supercoiling during replication. By inhibiting this enzyme, Topotecan disrupts DNA synthesis and promotes apoptosis in cancer cells.
The synthesis of Topotecan typically involves a Mannich reaction using 10-hydroxycamptothecin as a starting material. The general process includes the following steps:
This method allows for the production of Topotecan with minimal impurities, particularly hydroxymethyl impurities, which can affect the drug's efficacy and safety profile .
The molecular formula of Topotecan is , with a molecular weight of approximately 421.44 g/mol. Its structure consists of a fused ring system that includes:
Topotecan undergoes various chemical reactions that are critical for its activity:
The stability and solubility of Topotecan are influenced by pH and solvent conditions, which are important considerations during formulation and administration .
Topotecan exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, forming a ternary complex that prevents the re-ligation of cleaved DNA strands:
This mechanism highlights how Topotecan selectively targets rapidly dividing cancer cells while also impacting normal cells .
Topotecan exhibits several notable physical and chemical properties:
These properties are critical for determining dosage regimens and administration routes .
Topotecan has several significant applications in clinical oncology:
Topotecan acetate is formally identified through multiple nomenclature systems that define its structural and chemical properties with precision. According to IUPAC conventions, it is designated as (19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione acetate [6] [7]. This systematic name explicitly defines the pentacyclic ring system, stereochemistry, and position of the acetate moiety. The compound is alternatively recognized by its CAS Registry Number 123948-88-9, providing a unique identifier for chemical databases and regulatory documentation [6].
The molecular architecture integrates the topotecan free base (C₂₃H₂₃N₃O₅) with acetic acid (C₂H₄O₂), yielding the salt form with the condensed molecular formula C₂₅H₂₇N₃O₇ [1] [6]. This formulation corresponds to a molecular weight of 481.50 g/mol, as confirmed by high-resolution mass spectrometry [7]. X-ray crystallographic analysis validates the protonation state, confirming that the acetate anion associates with the dimethylaminomethyl tertiary nitrogen of the topotecan cation through ionic bonding [2].
Table 1: Nomenclature and Molecular Parameters of Topotecan Acetate
Parameter | Specification |
---|---|
IUPAC Name | (19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione acetate |
CAS Registry Number | 123948-88-9 |
Molecular Formula | C₂₅H₂₇N₃O₇ |
Molecular Weight | 481.50 g/mol |
Chemical Structure | Pentacyclic core: Quinoline fused to pyrrolo[3,4-β]indolizine with pendant β-hydroxy-δ-lactone ring and dimethylaminomethyl substituent |
Topotecan acetate possesses a single chiral center at position C-19 within the lactone ring, adopting an absolute S configuration that is pharmacologically indispensable [4] [6]. This stereochemical assignment was unequivocally established using R/S nomenclature rules (Cahn-Ingold-Prelog priority system) alongside experimental validation through chiroptical methods. The C-19 stereocenter exhibits the following substituent priorities: 1) oxygen of the hydroxyl group (atomic number 8), 2) carbon of the ethyl group (atomic number 6), 3) carbon of the fused ring system (atomic number 6), and 4) hydrogen (atomic number 1) [5]. When oriented with hydrogen positioned away from the observer, the descending priority sequence traces a clockwise path, confirming the R designation. However, crystallographic data and synthetic pathway validation confirm the natural product-derived compound retains the S enantiomeric form [2] [8].
The S configuration directly governs the spatial orientation required for topotecan acetate to bind the topoisomerase I-DNA cleavage complex. Molecular docking studies reveal that epimerization to the R enantiomer disrupts critical hydrogen bonding interactions with DNA bases, diminishing bioactivity by >95% [4] [8]. The stereochemical integrity of the C-19 center is susceptible to pH-dependent epimerization under alkaline conditions, necessitating strict control during synthesis and formulation. Chiral stability assessments via polarimetry indicate less than 0.2% epimerization per hour at physiological pH (7.4), rising to 1.8% per hour at pH 9.0 [10].
Crystalline topotecan acetate demonstrates long-range molecular ordering critical for pharmaceutical processing stability. While detailed single-crystal X-ray diffraction data for the acetate salt remains proprietary, structural inferences are drawn from the extensively characterized hydrochloride monohydrate (US Patent 7754733B2) [2]. The hydrochloride form crystallizes in a monoclinic space group P2₁ with unit cell parameters a = 12.98 Å, b = 7.56 Å, c = 14.32 Å, and β = 98.7°. The crystal lattice exhibits hydrogen bonding between the protonated dimethylaminomethyl group and chloride ions (N⁺–H···Cl⁻, 2.89 Å) and between the lactone carbonyl and water molecules (C=O···H–O–H, 2.78 Å) [2].
Powder X-ray diffraction (PXRD) analysis of topotecan acetate reveals a distinct crystalline pattern distinguishable from alternative salt forms. Characteristic peaks occur at diffraction angles (2θ) of 6.2°, 9.5°, 12.8°, 15.4°, 17.1°, 19.7°, 22.3°, 24.9°, and 26.5° (±0.2°) when measured using Cu-Kα radiation (λ = 1.5418 Å) [2]. These reflections correspond to lattice planes stabilized by π-π stacking interactions between quinoline rings (interplanar distance 3.48 Å) and hydrophobic interactions of ethyl groups.
Table 2: Characteristic PXRD Peaks of Crystalline Topotecan Acetate
Position (2θ ±0.2°) | Relative Intensity (%) | Plane Spacing (d-value, Å) |
---|---|---|
6.2° | 100 | 14.24 |
9.5° | 78 | 9.30 |
12.8° | 64 | 6.91 |
15.4° | 92 | 5.75 |
17.1° | 85 | 5.18 |
19.7° | 43 | 4.50 |
22.3° | 37 | 3.98 |
24.9° | 29 | 3.57 |
26.5° | 51 | 3.36 |
Recrystallization studies from solvent systems demonstrate polymorphic tendencies. Crystallization from acetone-water mixtures (3:1 v/v) yields prismatic needles, while tetrahydrofuran-hexane diffusion produces rhombic plates. While no thermodynamically stable polymorphs have been reported under ambient conditions, differential scanning calorimetry detects a minor endotherm at 135°C preceding the primary melting event (decomposition >215°C), suggesting possible solid-state transitions [2]. The crystalline acetate salt exhibits superior hygroscopic stability compared to the hydrochloride, gaining less than 0.5% mass at 75% relative humidity over 24 hours, attributed to reduced lattice hydration sites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR analyses in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated methanol (CD₃OD) resolve topotecan acetate's structural dynamics and tautomeric behavior. In DMSO-d₆, the lactone ring predominates (95:5 lactone:carboxylate equilibrium), reflected by the lactone carbonyl resonance at δ 174.5 ppm in the ¹³C spectrum. Key proton resonances include H-5 (δ 7.38 ppm, s), H-7 (δ 5.25 ppm, s, exchangeable with D₂O), H-14 (δ 5.52 ppm, s), and the ethyl group (δ 0.88 ppm, t, CH₃; δ 3.65 ppm, q, CH₂) [10]. The dimethylaminomethyl group resonates as a singlet at δ 2.92 ppm (6H) with the methylene bridge at δ 3.78 ppm (2H).
In methanol, the carboxylate tautomer gains prominence (60:40 lactone:carboxylate), shifting the lactone carbonyl to δ 172.8 ppm while generating a new carboxylate carbon at δ 167.3 ppm. Dynamic NMR studies reveal restricted rotation of the dimethylamino group (ΔGǂ = 65 kJ/mol), coalescing to a singlet at 55°C [10]. Heteronuclear Multiple Bond Correlation (HMBC) confirms connectivity, with H-7 (δ 5.25 ppm) correlating to C-9a (δ 151.2 ppm) and C-11a (δ 133.8 ppm), while the methylene protons of the ethyl group (δ 3.65 ppm) couple to C-19 (δ 73.5 ppm).
Table 3: Key ¹H and ¹³C NMR Assignments for Topotecan Acetate in DMSO-d₆* (500 MHz)*
Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | HMBC Correlations |
---|---|---|---|
H-5 | 7.38, s | 120.2 | C-6, C-7, C-8a, C-11b |
H-7 | 5.25, s (exch) | 66.5 | C-9a, C-11a |
H-14 | 5.52, s | 72.8 | C-12, C-13, C-15, C-17a |
CH₂CH₃ | 0.88, t, 7.4; 3.65, q, 7.4 | 7.6; 35.8 | C-19 (δ 73.5) |
N(CH₃)₂ | 2.92, s | 43.1 | Methylene CH₂ (δ 53.7) |
CH₂N⁺ | 3.78, s | 53.7 | Quinoline C-9 (δ 149.5) |
Acetate CH₃ | 1.90, s | 22.3 | Carbonyl (δ 172.1) |
Lactone C=O | - | 174.5 | H-14, H-17 |
Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy in KBr pellets identifies critical functional groups. The spectrum displays a strong lactone carbonyl stretch at 1750 cm⁻¹, distinct from the acetate carbonyl at 1715 cm⁻¹. Additional features include broad O-H/N⁺-H stretches (3400-2500 cm⁻¹), aromatic C=C vibrations (1595, 1570, 1480 cm⁻¹), and C-O-C asymmetric stretching of the pyran ring at 1220 cm⁻¹ [2]. The absence of absorption between 1680-1640 cm⁻¹ confirms complete lactonization without hydrolytic degradation in the solid state.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode shows the protonated molecular ion [M+H]⁺ at m/z 422.2 for topotecan (C₂₃H₂₄N₃O₅⁺), with the acetate anion not directly observed. Fragmentation pathways include loss of water (m/z 404.2), sequential demethylation (m/z 407.2, 393.2), and cleavage of the D-ring lactone yielding m/z 305.1 [C₁₈H₁₃N₂O₃]⁺ [6] [10]. High-resolution MS (HRMS) confirms the elemental composition with an observed mass of 422.1668 versus calculated 422.1663 for C₂₃H₂₄N₃O₅⁺ (Δ = 1.2 ppm).
Fluorescence Spectroscopy
The pH-dependent fluorescence properties of topotecan acetate enable analytical detection and liposomal release monitoring. The lactone form exhibits excitation maxima at 381 nm and emission at 525 nm in aqueous buffer (pH 3.0). At physiological pH (7.4), ring-opened carboxylate formation causes a 15 nm red-shift in excitation (396 nm) while quenching emission intensity by 60% [3]. This spectral shift allows differentiation between encapsulated drug (intraliposomal pH 4.0) and released drug (plasma pH 7.4) in delivery systems, with excitation at 410-430 nm selectively detecting extravesicular topotecan [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4